1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride
CAS No.: 1216412-83-7
Cat. No.: VC5224706
Molecular Formula: C22H34ClNO3
Molecular Weight: 395.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216412-83-7 |
|---|---|
| Molecular Formula | C22H34ClNO3 |
| Molecular Weight | 395.97 |
| IUPAC Name | 1-(1-adamantyloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C22H33NO3.ClH/c24-7-6-23(14-17-4-2-1-3-5-17)15-21(25)16-26-22-11-18-8-19(12-22)10-20(9-18)13-22;/h1-5,18-21,24-25H,6-16H2;1H |
| Standard InChI Key | UMROSGIWMWCNNC-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CC4=CC=CC=C4)O.Cl |
Introduction
Structural Features
The compound 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride includes several key structural elements:
-
Adamantane: Known for its rigid, diamond-like structure, adamantane is often used in drug design due to its ability to provide stability and lipophilicity to molecules.
-
Benzyl Group: This aromatic group can participate in π-π interactions and is commonly found in pharmaceuticals due to its ability to enhance bioavailability.
-
Hydroxyethyl Moiety: This part of the molecule can engage in hydrogen bonding, which is crucial for interactions with biological targets.
Potential Applications
Adamantane derivatives have been explored for various therapeutic applications, including antiviral and anticancer activities. The incorporation of benzyl and hydroxyethyl groups may enhance the compound's ability to interact with biological systems.
| Feature | Potential Application |
|---|---|
| Adamantane | Stability and Lipophilicity |
| Benzyl Group | Enhanced Bioavailability |
| Hydroxyethyl | Hydrogen Bonding Interactions |
Research Findings
While specific research findings on 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride are not available, adamantane derivatives have shown promise in various biomedical applications. For example, adamantane-based compounds have been studied for their antiviral properties and potential use in drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume